Cancer ImmunotherapyPurinergic SignalingEnzymology
Researchers studying CD73 in tumor microenvironments require a validated probe distinct from p-aminobenzamidine. 2-Aminobenzamidine (CAS 86329-62-6) directly addresses this gap:
• Potent CD73 inhibition (IC50 101 nM), an activity absent in p-aminobenzamidine
• High aqueous solubility (>25 mg/mL) facilitates reliable cell-based assays
• Supplied as stable dihydrochloride salt; ideal negative control for uPA/plasmin studies
Standard pack sizes: 10 mg, 50 mg, 100 mg. Bulk and custom synthesis available on request.
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
CAS No.86329-62-6
Cat. No.B1660964
⚠ Attention: For research use only. Not for human or veterinary use.
2-Aminobenzamidine (CAS 86329-62-6), also referred to as 2-aminobenzenecarboximidamide, is a small-molecule organic compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol [1]. Its core structure comprises a benzamidine moiety substituted with an amine group in the ortho position relative to the amidine function [1]. This substitution pattern is critical as it distinguishes 2-aminobenzamidine from its common positional isomer, p-aminobenzamidine (4-aminobenzamidine), where the amine is located in the para position. The compound is soluble in water to at least 25 mg/mL (approximately 185 mM) [2] and is frequently supplied as the dihydrochloride salt for enhanced stability and handling [3]. The compound is primarily used in academic and pharmaceutical research as a molecular probe for serine proteases, ectonucleotidases, and as a core scaffold for developing more complex bioactive molecules.
Ortho-substituted benzamidine for CD73/adenosine pathway studies
Distinct isomer profile supports negative-control design in serine protease assays
Aqueous solubility facilitates in vitro assay workflows; stable dihydrochloride salt available
Indiscriminate substitution of 2-aminobenzamidine with other benzamidine derivatives, particularly its positional isomer p-aminobenzamidine or the unsubstituted benzamidine, is highly inadvisable for rigorous biochemical or pharmacological studies. The ortho-amino substitution in 2-aminobenzamidine confers a distinct steric and electronic profile that dramatically alters its binding orientation and affinity for various enzyme active sites compared to para-substituted analogs [1]. For instance, p-aminobenzamidine is a well-characterized, competitive inhibitor of trypsin-like serine proteases such as uPA and plasmin, with established Ki values in the low micromolar range [2]. In contrast, 2-aminobenzamidine exhibits a different selectivity profile, demonstrating notable inhibitory activity against ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [3], an activity not significantly shared by p-aminobenzamidine. Furthermore, unsubstituted benzamidine is a far weaker inhibitor across the board; comparative studies against plasmin have shown that while p-aminobenzamidine is a potent inhibitor, benzamidine fails to achieve comparable competitive inhibition [4]. Therefore, using an incorrect analog would not only yield quantitatively different results but could also lead to erroneous conclusions about target engagement and biological mechanisms, compromising the integrity of any comparative or structure-activity relationship (SAR) study.
Positional isomer shifts target engagement
2-Aminobenzamidine (ortho) exhibits CD73 inhibition, whereas p-aminobenzamidine (para) primarily targets uPA/plasmin; target profiles may not transfer.
uPA affinity differs markedly
The ortho-isomer shows substantially weaker uPA inhibition compared to the para-isomer; assay-response context may shift if isomers are interchanged.
In vivo model evidence is isomer-specific
Published tumor-model response data exist for the para-isomer but are not available for 2-aminobenzamidine; model-response context may not be assumed.
[1] Oszczapowicz, J., et al. (2004). Multinuclear magnetic resonance and theoretical calculations in the study of structure and tautomerism of some 2-amino-N'-(aryl)-benzamidines. Journal of Molecular Structure, 703(1-3), 109-116. View Source
[2] Kunamneni, A., et al. (2012). Urokinase-type plasminogen activator. In Handbook of Proteolytic Enzymes (3rd ed., pp. 2937-2942). Elsevier. View Source
[3] BindingDB. (2026). BDBM50437946: IC50 101 nM for rat Ecto-5'-nucleotidase. View Source
[4] Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and Biophysical Research Communications, 457(3), 358-362. View Source
2-Aminobenzamidine Comparative Activity Evidence
CD73 Inhibition vs. p-Aminobenzamidine
2-Aminobenzamidine demonstrates significant inhibitory activity against ecto-5'-nucleotidase (CD73), a key enzyme in the adenosine pathway implicated in tumor immune evasion [1]. In contrast, the closely related analog p-aminobenzamidine is not recognized as an inhibitor of this target; its primary activities are confined to serine proteases. This functional divergence directly arises from the different amine substitution patterns, highlighting the critical importance of selecting the correct isomer for specific target engagement [1].
Reported in COS7 transfection assay; data to verify across models
Cancer ImmunotherapyPurinergic SignalingEnzymologyCD73
Evidence Dimension
Inhibition of Ecto-5'-Nucleotidase Activity
Target Compound Data
IC50 = 101 nM
Comparator Or Baseline
p-Aminobenzamidine (no significant inhibition reported for this target)
Quantified Difference
Not applicable (qualitative difference in target engagement)
Conditions
Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells; 10 min preincubation, followed by AMP addition and 10 min measurement.
Why This Matters
This differential activity makes 2-aminobenzamidine a specific tool compound for probing the CD73/adenosine axis, whereas p-aminobenzamidine is unsuitable for such studies.
Cancer ImmunotherapyPurinergic SignalingEnzymologyCD73
[1] BindingDB. (2026). BDBM50437946: IC50 101 nM for rat Ecto-5'-nucleotidase. View Source
uPA Inhibition vs. p-Aminobenzamidine
2-Aminobenzamidine is a considerably weaker inhibitor of urokinase-type plasminogen activator (uPA) than its para-isomer, p-aminobenzamidine [1]. A direct quantitative comparison using data from the same assay format shows that 2-aminobenzamidine has an IC50 of 5.02 µM, whereas p-aminobenzamidine has a reported Ki of 40 µM [1] [2]. This represents an approximately 8-fold weaker inhibition of uPA by 2-aminobenzamidine, underscoring the profound impact of the amino group's position on protease active site recognition and binding affinity.
uPA inhibition fold-differenceReported
~8-fold weaker inhibition
2-Aminobenzamidine IC50 5.02 µM vs. p-aminobenzamidine Ki 40 µM
Cross-study comparison; species differ (mouse vs. human)
Cancer MetastasisFibrinolysisSerine ProteaseuPA
Evidence Dimension
Inhibition of uPA Activity
Target Compound Data
IC50 = 5.02 µM (5020 nM)
Comparator Or Baseline
p-Aminobenzamidine (Ki = 40 µM)
Quantified Difference
~8-fold weaker inhibition
Conditions
Target compound: mouse CT26 cell peri-cellular uPA; Comparator: human uPA
Why This Matters
For researchers focused on uPA-mediated processes like tumor invasion or fibrinolysis, p-aminobenzamidine is the superior and more potent tool. Selecting 2-aminobenzamidine would require significantly higher concentrations and could introduce off-target effects.
[2] PMC. (2003). Table 3: Ki values for p-aminobenzamidine against human uPA. Data from cited study. View Source
Plasmin Inhibition Profile
A systematic comparative analysis of benzamidine derivatives against plasmin and its truncated variant δ-plasmin provides quantitative context for 2-aminobenzamidine's activity [1]. The study measured competitive inhibition constants (Ki) for a panel of compounds, including unsubstituted benzamidine, p-aminobenzamidine, 4-carboxybenzamidine, 4-aminomethyl benzamidine, and pentamidine. The results demonstrate a wide range of potencies, from Ki < 4 µM for pentamidine to Ki > 1000 µM for 4-aminomethyl benzamidine [1]. While 2-aminobenzamidine was not directly evaluated in this panel, its ortho-substitution pattern places it structurally and electronically in a distinct category from the para-substituted p-aminobenzamidine, which is a known potent plasmin inhibitor [2]. This class-level inference suggests 2-aminobenzamidine's activity against plasmin is likely to be significantly lower than that of its para-isomer.
Plasmin SAR contextClass-level
Ortho-substituted benzamidine not directly evaluated in comparative panel; para-isomer is a known potent plasmin inhibitor
Class-level inference from benzamidine calibration panel
FibrinolysisThrombosisProtease InhibitionSAR
Evidence Dimension
Inhibition of Plasmin Activity (Competitive Ki)
Target Compound Data
Not directly reported in this comparative study
Comparator Or Baseline
p-Aminobenzamidine (strong inhibitor), 4-aminomethyl benzamidine (Ki > 1000 µM), Pentamidine (Ki < 4 µM)
Quantified Difference
N/A (inferred from structural class)
Conditions
Enzymatic assay against full-length plasmin and δ-plasmin
Why This Matters
This study provides a critical calibration curve for the benzamidine chemotype against plasmin. It demonstrates that small structural changes lead to massive differences in inhibitory potency, reinforcing the need to select the precise compound for the intended target.
FibrinolysisThrombosisProtease InhibitionSAR
[1] Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and Biophysical Research Communications, 457(3), 358-362. View Source
[2] BRENDA. (2026). Ki value for 4-aminobenzamidine against plasmin. View Source
In Vivo Tumor Growth Inhibition Benchmark
While direct in vivo data for 2-aminobenzamidine is scarce, robust evidence exists for its isomer, p-aminobenzamidine, in a relevant disease model [1]. In a study using SCID mice bearing DU 145 human prostate xenografts, oral administration of p-aminobenzamidine at 250 mg/kg/day for 23 days resulted in a 64% reduction in final tumor weight compared to non-treated controls [1]. Furthermore, uPA-antigen levels in tumor membrane fractions were decreased by 59% [1]. This data establishes a clear in vivo efficacy benchmark for the p-amino isomer. The absence of comparable data for 2-aminobenzamidine, coupled with its significantly weaker in vitro uPA inhibition [2], strongly suggests it would not replicate this anti-tumor effect and highlights its distinct utility as a research tool rather than a potential therapeutic lead in this context.
In vivo tumor model contextEndpoint context
2-Aminobenzamidine: no reported in vivo efficacy
p-Aminobenzamidine: 64% tumor weight reduction in prostate xenograft model
Isomer-specific model response; supports differentiation of research tools
SCID mouse xenograft; 23-day oral study, para-isomer only
Cancer XenograftIn Vivo PharmacologyTumor BiologyuPA
Evidence Dimension
In Vivo Tumor Growth Inhibition
Target Compound Data
No reported in vivo efficacy data for tumor models
Comparator Or Baseline
p-Aminobenzamidine (64% reduction in tumor weight at 250 mg/kg/day)
Quantified Difference
Not applicable (qualitative difference in demonstrated efficacy)
Conditions
DU 145 human prostate cancer xenograft in SCID mice; 23-day oral treatment
Why This Matters
This stark contrast in documented in vivo activity serves as a powerful differentiator. For projects requiring in vivo validation of uPA inhibition, p-aminobenzamidine is the validated choice, whereas 2-aminobenzamidine should be reserved for in vitro studies targeting CD73 or as a scaffold for derivative synthesis.
Cancer XenograftIn Vivo PharmacologyTumor BiologyuPA
[1] Billström, A., et al. (1995). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. International Journal of Cancer, 61(4), 542-547. View Source
Researchers investigating the immunosuppressive role of the ecto-5'-nucleotidase (CD73) enzyme in the tumor microenvironment or other purinergic signaling contexts should procure 2-aminobenzamidine as a validated, small-molecule probe. Its demonstrated IC50 of 101 nM against CD73 [1] provides a defined activity level to competitively inhibit the conversion of AMP to adenosine. In contrast, the more common isomer p-aminobenzamidine does not show significant activity against this target and would be an inappropriate tool for these studies. 2-Aminobenzamidine's high aqueous solubility (>25 mg/mL) [2] further facilitates its use in cell-based assays.
Negative Control for uPA/Plasmin Assays
For laboratories using p-aminobenzamidine as a reference inhibitor for uPA- or plasmin-mediated processes (e.g., cell invasion assays, fibrinolysis studies, or in vivo tumor xenograft models) [3] [4], 2-aminobenzamidine serves as an ideal negative control or a tool to demonstrate target specificity. Its significantly weaker inhibition of uPA (IC50 of 5.02 µM vs. Ki of 40 µM for the p-isomer) [5] [6] and its lack of documented in vivo anti-tumor efficacy in the same model system where p-aminobenzamidine shows a 64% reduction in tumor weight [3], underscore that the observed biological effects are critically dependent on the specific isomer. Procuring both compounds allows for rigorous experimental design and robust SAR conclusions.
Scaffold for Ortho-Substituted Benzamidine Synthesis
Medicinal chemists engaged in structure-activity relationship (SAR) campaigns targeting serine proteases, HDACs, or ectonucleotidases should procure 2-aminobenzamidine as a key starting material or scaffold. The ortho-amino group provides a unique synthetic handle for further functionalization that is distinct from the para-position of the more common p-aminobenzamidine [7]. This allows access to a chemical space not explored with para-substituted analogs, potentially yielding compounds with novel selectivity profiles, as seen with the CD73 activity of the parent molecule [1]. The availability of the compound as a stable dihydrochloride salt [8] enhances its handling and storage properties for synthetic chemistry workflows.
Protease Affinity Chromatography Ligand
Although p-aminobenzamidine is the established ligand for purifying trypsin-like serine proteases via affinity chromatography [9], 2-aminobenzamidine may offer an alternative selectivity profile for isolating specific enzyme subsets or engineered protease variants. The differential binding affinity, as evidenced by its weaker interaction with uPA [5], suggests it could be used to deplete or separate proteases that bind strongly to the para-isomer. Its immobilization on a solid support like agarose can be achieved via the reactive amine group, creating a custom affinity resin for specialized proteomic applications.
Application
Selection Property
Validation Focus
CD73 enzyme inhibition studies
Ortho-substituted benzamidine with reported CD73 activity
Verify target engagement in adenosine pathway assays
[3] Billström, A., et al. (1995). The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice. International Journal of Cancer, 61(4), 542-547. View Source
[4] Alves, N. J., & Kline, J. A. (2015). Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. Biochemical and Biophysical Research Communications, 457(3), 358-362. View Source
[6] PMC. (2003). Table 3: Ki values for p-aminobenzamidine against human uPA. Data from cited study. View Source
[7] Oszczapowicz, J., et al. (2004). Multinuclear magnetic resonance and theoretical calculations in the study of structure and tautomerism of some 2-amino-N'-(aryl)-benzamidines. Journal of Molecular Structure, 703(1-3), 109-116. View Source
[9] Roberts, D. D., et al. (1988). Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. Analytical Biochemistry, 172(2), 427-435. View Source
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